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Compound of Interest

Compound Name: Thiazinamium

Cat. No.: B1212724

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiazinamium chloride, a quaternary ammonium phenothiazine derivative, exhibits a
multifaceted pharmacological profile characterized by potent anticholinergic and antihistaminic
activities. This technical guide provides an in-depth analysis of its core pharmacological
properties, including its mechanism of action, pharmacodynamics, pharmacokinetics, and
toxicological data. All quantitative data are summarized in structured tables for comparative
analysis. Detailed experimental methodologies for key studies are provided, and critical
signaling pathways and experimental workflows are visualized using Graphviz diagrams to
facilitate a comprehensive understanding of this compound for research and drug development
purposes.

Chemical and Physical Properties

Thiazinamium chloride is the United States Adopted Name (USAN) for the compound, while it
is also known as thiazinamium metilsulfate (INN) with a different counterion.[1]
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Property Value Reference
Chemical Formula C1sH23CIN2S [2]
Molecular Weight 334.91 g/mol [2]

trimethyl(1-phenothiazin-10-
IUPAC Name ) ] [2]
ylpropan-2-yl)azanium;chloride

CAS Number 4320-13-2 2]

Mechanism of Action

Thiazinamium chloride's pharmacological effects are primarily attributed to its potent
antagonism of histamine H1 receptors and muscarinic acetylcholine receptors. Additionally, it
demonstrates significant inhibitory effects on thromboxane B2 synthesis.

Antihistaminic Activity (H1 Receptor Antagonism)

As a first-generation H1l-antihistamine, thiazinamium chloride competitively blocks the action
of histamine at H1 receptors.[3] This action mitigates the inflammatory responses triggered by
histamine, such as those seen in allergic rhinitis, allergic conjunctivitis, and urticaria.[3] The
blockade of H1 receptors interferes with the phospholipase C (PLC) and phosphatidylinositol
(PIP2) signaling pathways, leading to a reduction in the activity of the NF-kB immune response
transcription factor.[3] This, in turn, decreases the expression of pro-inflammatory cytokines,
cell adhesion molecules, and chemotactic factors.[3]
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Caption: Thiazinamium chloride's H1-antihistamine signaling pathway.

Anticholinergic Activity (Muscarinic Receptor
Antagonism)

Thiazinamium chloride acts as a competitive antagonist at muscarinic acetylcholine receptors,
thereby inhibiting the effects of the parasympathetic nervous system.[4][5] This "rest-and-
digest" system's functions, such as slowing the heart rate, increasing digestion, and narrowing
airways, are counteracted by muscarinic antagonists.[5] Its anticholinergic properties contribute

to its bronchodilator effects.[4]
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Caption: Thiazinamium chloride's muscarinic antagonist signaling pathway.

Inhibition of Thromboxane B2 Synthesis

Thiazinamium chloride inhibits the synthesis of thromboxane B2 (TxB2), a stable metabolite of
the potent platelet aggregator and vasoconstrictor, thromboxane A2 (TxAZ2).[2][6] This action
suggests potential anti-inflammatory and antithrombotic properties.[2] The inhibition of TxB2
synthesis by thiazinamium chloride appears to be selective for arachidonic acid metabolism,
which may contribute to its bronchodilator and antiallergic activities.[6]
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Caption: Inhibition of Thromboxane B2 synthesis by Thiazinamium chloride.

Pharmacodynamics

The pharmacodynamic properties of thiazinamiu

m chloride have been evaluated in various in

vitro and in vivo models, demonstrating its effects on histamine release, bronchial muscle

contraction, and phosphodiesterase activity.

In Vitro Efficacy Data
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The following tables summarize the key in vitro pharmacodynamic parameters of
thiazinamium chloride.

Table 1: Inhibition of Histamine Release from Rat Peritoneal Mast Cells

Inducer IC50 (pM)
Compound 48/80 40
Ovalbumin >100 (-21% inhibition at 100 puM)

Table 2: Antagonistic Activity on Human Isolated Bronchial Muscle[4][7]

Contractile Agent Parameter Value
Histamine pD2 7.78
Acetylcholine pD2 6.94

Table 3: Inhibition of Thromboxane B2 (TxB2) Synthesis[2]

Parameter Value (pM)

IC50 0.2

In Vivo Studies

In animal models, aerosolized thiazinamium chloride has been shown to be a potent and
efficacious bronchodilator with a rapid onset and moderate duration of action.[2] It is effective
against both IgG- and IgE-induced passive lung anaphylaxis in guinea pigs and rats,
respectively.[2] In a study with asthmatic subjects, inhaled thiazinamium chloride significantly
blocked histamine-induced bronchoconstriction but was largely ineffective against exercise-
induced bronchoconstriction at the doses studied.

Pharmacokinetics
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Pharmacokinetic studies have primarily focused on the intramuscular administration of
thiazinamium methyl sulfate in humans.

Table 4: Pharmacokinetic Parameters of Intramuscular Thiazinamium Methyl Sulfate in

Humans|1]
Parameter Mean Value
Time to Peak Concentration (Tmax) 6 - 10 min
Distribution Half-life (t%20) ~20 min
Elimination Half-life (t¥23) 375 min
Apparent Volume of Distribution (Central
Compartment) 40-60L
Apparent Volume of Distribution (Total) 200 - 400 L
Total Body Clearance ~800 mL/min

The oral bioavailability of thiazinamium methylsulfate is low, approximately 10% compared to
intramuscular injection, due to significant first-pass metabolism in the liver.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Inhibition of Histamine Release from Rat Peritoneal Mast
Cells
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1. Isolate Rat Peritoneal Mast Cells
- Lavage peritoneal cavity with buffer
- Purify mast cells by centrifugation

'

2. Pre-incubation
- Incubate cells with varying concentrations
of Thiazinamium chloride

'

3. Induction of Histamine Release
- Add inducer (e.g., Compound 48/80)
- Incubate for a defined period

'

4. Termination of Reaction
- Stop the reaction by cooling or adding a stopping agent

'

5. Histamine Quantification
- Separate supernatant from cell pellet
- Measure histamine in supernatant via
spectrofluorometric assay

'

6. Data Analysis
- Calculate % inhibition of histamine release
- Determine IC50 value

Click to download full resolution via product page

Caption: Experimental workflow for histamine release assay.
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Methodology:

Mast Cell Isolation: Rat peritoneal mast cells are harvested by peritoneal lavage using a
suitable buffer.[9] The cell suspension is then purified to enrich the mast cell population,
often using a density gradient centrifugation method.[9]

Pre-incubation: The isolated mast cells are pre-incubated with various concentrations of
thiazinamium chloride for a specific duration at 37°C.

Histamine Release Induction: Histamine release is initiated by adding a known
secretagogue, such as compound 48/80 or an antigen (e.g., ovalbumin in sensitized cells).

Reaction Termination: The reaction is stopped after a defined incubation period, typically by
centrifugation in the cold to separate the cells from the supernatant.

Histamine Quantification: The amount of histamine released into the supernatant is
quantified using a sensitive method like spectrofluorometry after derivatization with o-
phthaldialdehyde (OPT).[10]

Data Analysis: The percentage inhibition of histamine release at each concentration of
thiazinamium chloride is calculated relative to a control without the inhibitor. The IC50 value,
the concentration causing 50% inhibition, is then determined from the dose-response curve.

Isolated Human Bronchial Muscle Preparation
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1. Tissue Preparation
- Obtain human bronchial tissue
- Dissect into rings or strips

'

2. Mounting in Organ Bath
- Mount tissue in an organ bath containing
physiological salt solution (e.g., Krebs-Henseleit)
- Maintain at 37°C and aerate with carbogen

'

3. Equilibration
- Allow tissue to equilibrate under a resting tension

'

4. Contraction Induction
- Induce sustained contraction with an agonist
(e.g., histamine or acetylcholine)

'

5. Cumulative Addition of Antagonist
- Add increasing concentrations of
Thiazinamium chloride

'

6. Measurement of Relaxation
- Record the relaxation response isometrically

'

7. Data Analysis
- Construct concentration-response curves
- Calculate pD2 values

Click to download full resolution via product page

Caption: Workflow for isolated human bronchial muscle experiments.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b1212724?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Methodology:

Tissue Preparation: Human bronchial tissue is obtained, and bronchial rings or strips are
carefully dissected.[11]

Mounting: The tissue preparations are mounted in an organ bath containing a physiological
salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed
with 95% Oz and 5% CO2.[12]

Equilibration: The tissues are allowed to equilibrate for a period under a predetermined
resting tension.

Contraction: A stable contraction is induced using an agonist such as histamine or
acetylcholine.[4]

Antagonist Addition: Once a stable contraction is achieved, cumulative concentrations of
thiazinamium chloride are added to the organ bath.

Response Measurement: The relaxation of the bronchial muscle is measured isometrically
using a force transducer.

Data Analysis: Concentration-response curves are constructed, and the pD2 value (the
negative logarithm of the molar concentration of an antagonist that produces 50% of the
maximal possible effect) is calculated to quantify the antagonist potency.[4]

Thromboxane B2 Synthesis Inhibition Assay
Methodology:

o Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in the presence of an
anticoagulant and centrifuged at a low speed to obtain PRP.[13]

e Incubation with Inhibitor: The PRP is pre-incubated with various concentrations of
thiazinamium chloride.

» Stimulation of TxB2 Production: Platelet aggregation and subsequent TxB2 production are
induced by adding an agonist like arachidonic acid or collagen.[13]
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e Reaction Termination: The reaction is stopped, and platelet-free plasma is obtained by high-
speed centrifugation.[13]

e TxB2 Measurement: The concentration of TxB2 in the supernatant is quantified using a
competitive enzyme-linked immunosorbent assay (ELISA).[14][15]

» Data Analysis: The percentage inhibition of TxB2 synthesis is calculated for each
concentration of thiazinamium chloride, and the IC50 value is determined.

Toxicology

Acute oral and inhalation toxicity studies in guinea pigs and rhesus monkeys have indicated no
major side effects of thiazinamium chloride.[2] As a quaternary ammonium compound, its
systemic absorption after topical application is expected to be poor, potentially reducing
systemic side effects.[1] Further detailed toxicological studies, including chronic toxicity and
carcinogenicity, are required for a complete safety assessment.

Conclusion

Thiazinamium chloride is a potent dual-action compound with significant antihistaminic and
anticholinergic properties, complemented by its ability to inhibit thromboxane B2 synthesis. Its
pharmacological profile suggests potential therapeutic applications in respiratory diseases,
particularly those with allergic and bronchoconstrictive components. The data presented in this
technical guide, including quantitative efficacy, pharmacokinetic parameters, and detailed
experimental protocols, provide a solid foundation for further research and development of
thiazinamium chloride as a therapeutic agent. The provided visualizations of its mechanisms
of action and experimental workflows offer a clear and concise understanding of its
pharmacological characteristics. Further investigation into its complete toxicological profile is
warranted to establish a comprehensive safety assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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